molecular formula C26H33N7O7 B12383802 Me-Tet-PEG3-Maleimide

Me-Tet-PEG3-Maleimide

Cat. No.: B12383802
M. Wt: 555.6 g/mol
InChI Key: GOTZKYCVLRMFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me-Tet-PEG3-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and features a tetrazine group and a maleimide group. The tetrazine group allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups. The maleimide group degrades in aqueous media and is used in drug delivery studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG3-Maleimide involves the coupling of a tetrazine group with a PEG linker and a maleimide group. The tetrazine group is introduced through a reaction with a suitable precursor, followed by the attachment of the PEG linker. The maleimide group is then coupled to the PEG linker under controlled conditions to ensure the stability and functionality of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The maleimide-thiol reaction is commonly used in large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG3-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Me-Tet-PEG3-Maleimide involves its ability to undergo the iEDDA reaction with TCO-containing compounds. This reaction forms stable adducts that can be used to link various molecules together. The maleimide group, on the other hand, degrades in aqueous media, which can be exploited for controlled release in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    Tetrazine-PEG-Maleimide: Similar structure but with different PEG lengths.

    Tetrazine-PEG4-Maleimide: Contains four PEG units instead of three.

    Tetrazine-PEG2-Maleimide: Contains two PEG units instead of three

Uniqueness

Me-Tet-PEG3-Maleimide is unique due to its specific combination of three PEG units, a tetrazine group, and a maleimide group. This combination allows for efficient iEDDA reactions and controlled degradation in aqueous media, making it highly suitable for drug delivery and bioconjugation applications .

Properties

Molecular Formula

C26H33N7O7

Molecular Weight

555.6 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C26H33N7O7/c1-19-29-31-26(32-30-19)21-4-2-20(3-5-21)18-28-23(35)9-12-38-14-16-40-17-15-39-13-10-27-22(34)8-11-33-24(36)6-7-25(33)37/h2-7H,8-18H2,1H3,(H,27,34)(H,28,35)

InChI Key

GOTZKYCVLRMFON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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